molecular formula C17H26N2O B10851458 N,Ndimethyl milnacipran

N,Ndimethyl milnacipran

Cat. No.: B10851458
M. Wt: 274.4 g/mol
InChI Key: NMRSWXVEITZBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,Ndimethyl milnacipran is a chemical compound offered for research and development purposes. It is structurally related to Milnacipran, a known serotonin-norepinephrine reuptake inhibitor (SNRI). Milnacipran itself is characterized by its ability to inhibit the reuptake of norepinephrine and serotonin, with a reported ratio of approximately 3:1 or 2:1, thereby increasing the availability of these neurotransmitters in the synaptic cleft . This mechanism is of significant interest in neuroscience and pharmacological research, particularly in the study of pathways related to chronic pain and mood disorders . The parent compound, Milnacipran, has been utilized in clinical research for conditions such as fibromyalgia and major depressive disorder, and it is noted for having a low incidence of anticholinergic side effects and a minimal impact on histamine H1, muscarinic, and adrenergic α1 receptors . Researchers may find value in using this compound as a reference standard or as a starting material for the synthesis of novel derivatives. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-N,N-diethyl-1-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C17H26N2O/c1-5-19(6-2)16(20)17(12-15(17)13-18(3)4)14-10-8-7-9-11-14/h7-11,15H,5-6,12-13H2,1-4H3

InChI Key

NMRSWXVEITZBIQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN(C)C)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization for Research Applications

Reported Synthetic Pathways for N,N-dimethyl Milnacipran (B1663801)

The synthesis of N,N-dimethyl milnacipran primarily involves the modification of the milnacipran core structure. Milnacipran possesses a primary amine on its aminomethyl moiety, which serves as a key functional group for derivatization.

Strategies for N-Alkylation of the Aminomethyl Moiety of Milnacipran

The introduction of two methyl groups onto the primary amine of milnacipran can be achieved through various N-alkylation strategies. A common and effective method is reductive amination. This process would typically involve reacting milnacipran with an excess of formaldehyde (B43269) in the presence of a reducing agent. Formic acid is a frequently used reducing agent in this context, in a reaction known as the Eschweiler-Clarke reaction. This one-pot reaction is advantageous due to its simplicity and generally high yields.

Alternatively, direct alkylation with a methylating agent, such as methyl iodide or dimethyl sulfate, can be employed. This reaction would be carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. Careful control of stoichiometry and reaction conditions is crucial to ensure dimethylation and to minimize the formation of the monomethylated intermediate or over-alkylation leading to a quaternary ammonium (B1175870) salt.

A study evaluating NMDA receptor antagonists reported the synthesis of N-methyl and N,N-dimethyl derivatives of milnacipran, confirming the feasibility of such modifications. researchgate.net

Stereochemical Control and Purity in the Synthesis of N,N-dimethyl Milnacipran

Milnacipran has two stereogenic centers, leading to the existence of enantiomers. The biologically active enantiomer is levomilnacipran (B1675123), the (1S, 2R)-enantiomer. nih.gov Therefore, the stereochemical integrity of the starting material is of paramount importance when synthesizing enantiomerically pure N,N-dimethyl milnacipran.

To obtain a specific stereoisomer of N,N-dimethyl milnacipran, the synthesis must start with the corresponding pure enantiomer of milnacipran. Several enantioselective syntheses of levomilnacipran have been reported, which provide access to the necessary chiral precursor. nih.govrsc.org One approach involves the sequential installation of the two stereogenic centers on the cyclopropane (B1198618) ring starting from phenylacetic acid. nih.gov Another method describes a biocatalyzed kinetic resolution of racemic milnacipran. researchgate.net

The N-alkylation reactions themselves are not expected to affect the existing stereocenters on the cyclopropane ring. However, purification of the final product is essential to remove any unreacted starting material, monomethylated intermediate, and other reaction byproducts.

Advanced Analytical Characterization for Research Materials

Thorough analytical characterization is crucial to confirm the identity, structure, and purity of newly synthesized N,N-dimethyl milnacipran. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of N,N-dimethyl milnacipran. 1H NMR would confirm the presence of the N,N-dimethyl group, which would appear as a characteristic singlet, typically in the 2.0-3.0 ppm range. The integration of this signal would correspond to six protons. The other signals corresponding to the cyclopropyl, phenyl, and ethyl groups would also be present, with chemical shifts similar to those of milnacipran. 13C NMR would show a signal for the N-methyl carbons, and the chemical shifts of the other carbons in the molecule would be consistent with the proposed structure.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For N,N-dimethyl milnacipran, the protonated molecule [M+H]+ would be observed in the mass spectrum. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. In tandem mass spectrometry (MS/MS), the precursor ion is fragmented to produce characteristic product ions, which can further confirm the structure. For milnacipran, a precursor ion of m/z 246.8 and a product ion of m/z 100.1 have been reported. nih.gov For N,N-dimethyl milnacipran, a higher molecular weight would be expected.

Technique Expected Observations for N,N-dimethyl Milnacipran
1H NMR Singlet for N(CH3)2 protons (approx. 2.0-3.0 ppm, 6H). Signals for phenyl, cyclopropyl, and N(CH2CH3)2 groups similar to milnacipran.
13C NMR Signal for N(CH3)2 carbons. Other signals consistent with the milnacipran backbone.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of N,N-dimethyl milnacipran. Fragmentation pattern confirming the structure.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., Chiral HPLC, GC-MS)

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of N,N-dimethyl milnacipran. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution, would be suitable for separating the compound from impurities. scirp.org

Chiral HPLC is essential for the separation and quantification of the enantiomers of N,N-dimethyl milnacipran. Various chiral stationary phases (CSPs) have been shown to be effective in separating the enantiomers of milnacipran. For instance, cellulose-based CSPs like Chiralcel OD and Chiralcel OJ have been used successfully. nih.gov Similar CSPs would be expected to resolve the enantiomers of the N,N-dimethyl derivative.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of N,N-dimethyl milnacipran, although derivatization may be necessary to improve its volatility and chromatographic behavior. A reported GC-MS method for milnacipran involved derivatization with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). researchgate.net

Chromatographic Method Application for N,N-dimethyl Milnacipran Typical Conditions
Reversed-Phase HPLC Purity assessmentColumn: C18; Mobile Phase: Acetonitrile/Buffer
Chiral HPLC Enantiomeric separation and purityColumn: Chiralcel OD, Chiralcel OJ; Normal or reversed-phase elution
GC-MS Purity and structural confirmationDerivatization may be required (e.g., silylation)

No Publicly Available Data on the Molecular and Cellular Pharmacology of N,N-dimethyl Milnacipran

A thorough review of scientific literature and publicly accessible databases reveals a lack of specific research on the chemical compound "N,N-dimethyl milnacipran" and its interactions with NMDA receptors. Consequently, the detailed pharmacological data required to construct an article based on the provided outline is not available at this time.

The requested article structure centers on the quantitative assessment of N,N-dimethyl milnacipran's binding affinity to NMDA receptors, including its IC50 values, a comparative analysis with milnacipran and other NMDA receptor antagonists, and an investigation into its mechanism of receptor modulation and subtype selectivity. Furthermore, the outline calls for an exploration of its interaction with other neurotransmitter transporters and receptors.

Extensive searches for this specific compound have yielded no results detailing its synthesis, pharmacological properties, or any in vitro or cellular studies. The available body of research focuses extensively on milnacipran, which is structurally distinct, featuring two ethyl groups (N,N-diethyl) attached to the amide nitrogen, as opposed to the two methyl groups (N,N-dimethyl) that would define the requested compound. While research on milnacipran and its various other analogs does exist, substituting this information would be scientifically inaccurate and would deviate from the explicit focus on "N,N-dimethyl milnacipran" as per the instructions.

Therefore, without any primary or secondary research sources detailing the molecular and cellular pharmacology of N,N-dimethyl milnacipran, it is not possible to generate the scientifically accurate and data-driven article as outlined. Further research and publication on this specific chemical entity would be required before such an analysis could be conducted.

Molecular and Cellular Pharmacology of N,n Dimethyl Milnacipran: Focus on Nmda Receptor Interactions

Exploration of Interaction with Other Neurotransmitter Transporters and Receptors (In Vitro and Cellular)

Monoamine (Serotonin, Norepinephrine (B1679862), Dopamine) Reuptake Inhibition Potency and Selectivity

N,N-dimethyl milnacipran (B1663801) is a serotonin-norepinephrine reuptake inhibitor (SNRI). patsnap.com Its primary mechanism of action involves binding to the transporters for serotonin (B10506) (5-HT) and norepinephrine (NE), blocking their reuptake from the synaptic cleft and thereby increasing the concentration of these neurotransmitters. patsnap.com

In vitro studies using human monoamine transporters have established the potency and selectivity profile of the compound. Unlike other SNRIs such as venlafaxine (B1195380) or duloxetine (B1670986), which show a greater preference for the serotonin transporter, N,N-dimethyl milnacipran exhibits a more balanced affinity for both serotonin and norepinephrine transporters. nih.gov One study reported its inhibition constant (Ki) for binding to the human serotonin transporter as 123 nM and for the norepinephrine transporter as 200 nM. nih.gov This results in a norepinephrine-to-serotonin binding selectivity ratio of approximately 1.6:1, indicating a relatively balanced action on both neurotransmitter systems. nih.gov Some research even suggests a slightly greater potency for norepinephrine reuptake inhibition over serotonin. nih.govresearchgate.net The compound does not significantly affect the reuptake of dopamine. nih.gov

This balanced activity is a distinguishing feature among SNRIs. While venlafaxine is significantly more selective for the 5-HT transporter (ratio of ~30:1), and duloxetine also favors the 5-HT transporter (ratio of ~10:1), N,N-dimethyl milnacipran's near-equal potency means that inhibition of both serotonin and norepinephrine reuptake occurs concurrently across its therapeutic dose range. nih.gov

Table 1: In Vitro Inhibition of Human Monoamine Transporters by N,N-dimethyl Milnacipran

Transporter Inhibition Constant (Ki, nM) NE/5-HT Selectivity Ratio
Serotonin (5-HT) 123 1.6
Norepinephrine (NE) 200
Dopamine (DA) No significant activity N/A

Data sourced from studies on human monoamine transporters. nih.govnih.gov

Affinities for G-Protein Coupled Receptors and Ion Channels (e.g., Cholinergic, Adrenergic, Histaminergic)

A key characteristic of N,N-dimethyl milnacipran's pharmacological profile is its low affinity for a wide range of other neurotransmitter receptors and ion channels. researchgate.net Unlike tricyclic antidepressants (TCAs), which often cause a variety of side effects due to their interaction with other receptor systems, N,N-dimethyl milnacipran is highly selective for the monoamine transporters. nih.govnih.gov

Research has consistently demonstrated that the compound has no relevant or clinically meaningful affinity for postsynaptic receptors, including alpha-1 adrenergic, muscarinic cholinergic, and histamine (B1213489) H1 receptors. nih.govnih.govnih.gov This lack of interaction is responsible for the absence of common TCA-associated side effects such as sedation, cognitive impairment, dry mouth, and orthostatic hypotension. nih.govnih.gov

Furthermore, extensive binding assays have shown that N,N-dimethyl milnacipran does not interact significantly with serotonergic (5-HT₁₋₇), dopaminergic (D₁₋₅), opiate, or benzodiazepine (B76468) receptors. nih.govwikipedia.org This high degree of selectivity contributes to its distinct tolerability profile. nih.gov The pharmacological activity of N,N-dimethyl milnacipran is therefore considered to be almost exclusively due to its dual inhibition of serotonin and norepinephrine reuptake. nih.gov

Table 2: Binding Affinity of N,N-dimethyl Milnacipran for Various Receptors

Receptor Class Receptor Subtype Binding Affinity
Adrenergic α₁ No significant affinity
Cholinergic Muscarinic No significant affinity
Histaminergic H₁ No significant affinity
Serotonergic 5-HT₁₋₇ No significant affinity
Dopaminergic D₁₋₅ No significant affinity
Opiate Multiple No significant affinity
Benzodiazepine Multiple No significant affinity

This table summarizes findings that N,N-dimethyl milnacipran lacks clinically meaningful affinity for these common G-protein coupled receptors and ion channels. nih.govnih.govnih.govwikipedia.org

Table 3: Compound Names Mentioned

Compound Name
N,N-dimethyl milnacipran
Serotonin
Norepinephrine
Dopamine
Venlafaxine

Preclinical Pharmacodynamic Studies and Neurobiological Impact in Research Models

Efficacy in Animal Models of NMDA Receptor Overactivation and Excitotoxicity

No research data could be found regarding the effects of N,N-dimethyl milnacipran (B1663801) in animal models related to N-methyl-D-aspartate (NMDA) receptor overactivation or excitotoxicity.

Dose-Response Studies in NMDA-Induced Lethality Models in Mice

There are no available studies that have investigated the dose-response relationship of N,N-dimethyl milnacipran in NMDA-induced lethality models in mice.

Evaluation of Neuroprotective Effects in Ischemia-Reperfusion or Glutamate (B1630785) Toxicity Models

Information on the evaluation of neuroprotective effects of N,N-dimethyl milnacipran in either ischemia-reperfusion or glutamate toxicity models is not present in the accessible scientific literature.

Neurochemical Modulation in Brain Regions of Animal Models

Specific data on how N,N-dimethyl milnacipran modulates neurochemistry in the brain regions of animal models have not been published.

Effects on Extracellular Neurotransmitter Levels and Turnover

There is no available research detailing the effects of N,N-dimethyl milnacipran on the extracellular levels and turnover of neurotransmitters.

Influence on Neurotrophic Factor Expression and Signaling Pathways

The influence of N,N-dimethyl milnacipran on the expression of neurotrophic factors and their associated signaling pathways has not been documented in preclinical studies.

Behavioral Phenotyping in Mechanistic Animal Models

No studies on the behavioral phenotyping of N,N-dimethyl milnacipran in mechanistic animal models could be located.

Assessment in Models of Neuropathic Pain or Chronic Pain Relevant to Excitotoxicity

Milnacipran has been investigated for its effects on pain, with research pointing towards its interaction with the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptors, which are central to excitotoxicity and pain signal transmission. nih.gov Studies suggest that the analgesic properties of milnacipran may extend beyond its known function as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor to include direct modulation of NMDA receptors. nih.gov

In models utilizing spinal dorsal horn neurons, milnacipran demonstrated a direct inhibitory effect on NMDA receptor activity. nih.gov The application of milnacipran was shown to reversibly inhibit currents induced by NMDA. researchgate.net For instance, a 100 μM concentration of milnacipran reduced the amplitude of NMDA-induced currents to 56 ± 3% of the control values. researchgate.net This effect was observed to be concentration-dependent. researchgate.net In contrast, other antidepressants like citalopram (B1669093) and desipramine (B1205290) did not significantly affect the amplitudes of NMDA-induced currents, suggesting a degree of specificity in milnacipran's action on these receptors. researchgate.net Further investigation in rats with thermal hyperalgesia induced by intrathecal NMDA injection supported these findings, showing that milnacipran could attenuate this response. nih.govsigmaaldrich.com

The efficacy of milnacipran has also been assessed in chemotherapy-induced neuropathic pain models. researchgate.netmdpi.com In a mouse model of peripheral neuropathy induced by cisplatin, intraperitoneal administration of milnacipran significantly reversed decreased paw withdrawal thresholds to mechanical stimuli. researchgate.net This anti-allodynic effect was dose-dependent and was confirmed by the suppression of activating transcription factor 3 (ATF3), a neuronal injury marker, in the dorsal root ganglion. researchgate.net Milnacipran's effectiveness has been noted in several other animal pain models, including those induced by paclitaxel, formalin, chronic constriction injury, and spinal nerve ligation. mdpi.com

Table 1: Effect of Milnacipran on NMDA-Induced Currents in Spinal Dorsal Horn Neurons
Milnacipran ConcentrationEffect on NMDA-Induced Current (as % of Control)Reference
10 μMReduced to 80 ± 4% researchgate.net
30 μMReduced to 71 ± 8% researchgate.net
100 μMReduced to 56 ± 3% researchgate.net
Table 2: Effect of Milnacipran on Mechanical Allodynia in Cisplatin-Induced Neuropathic Mice
ModelKey FindingBiomarker ConfirmationReference
Cisplatin-Induced Peripheral NeuropathySignificantly reversed decreased paw withdrawal thresholds to mechanical stimuli.Significant suppression of neuronal activating transcription factor 3 (ATF3) activation. researchgate.net

Investigation in Behavioral Models of Learning, Memory, or Motor Function Related to NMDA Systems

The role of NMDA receptors is crucial for synaptic plasticity, which underlies learning and memory processes. aopwiki.orgnews-medical.net Given milnacipran's interaction with NMDA systems, its impact on cognitive and motor functions has been a subject of preclinical investigation.

Studies in animal models have explored the effects of both acute and chronic administration of milnacipran on memory and motor activity. In one study using male Wistar rats, milnacipran was administered at various doses. The results indicated that the treatment did not interfere with memory retention in an inhibitory avoidance task or with habituation to a novel environment in an open-field task at any of the doses studied. nih.gov Motor activity was also reported to be unaffected by the treatment. nih.gov

However, other research suggests a more nuanced role for milnacipran in cognitive functions, particularly in the context of brain injury. In a study involving male rats with traumatic brain injury (TBI) to the frontal lobe, chronic administration of milnacipran was found to ameliorate deficits in executive function. nih.govelsevierpure.com The study utilized attentional set-shifting tasks (AST) to evaluate cognitive flexibility. Rats with TBI that received a vehicle treatment showed significant deficits, indicated by an increased number of trials and errors to complete the tasks. nih.gov In contrast, the performance of TBI rats treated with milnacipran was generally normalized, suggesting that the compound may have beneficial effects on specific domains of cognitive function that are impaired after brain injury. nih.govelsevierpure.com

Table 3: Preclinical Effects of Milnacipran on Behavior
Behavioral ModelAnimal ModelKey FindingReference
Inhibitory Avoidance & Open-Field TasksMale Wistar RatsDid not interfere with memory retention, habituation, or motor activity. nih.gov
Attentional Set-Shifting Tasks (AST)Male Rats with Frontal Lobe TBIAmeliorated TBI-induced deficits in executive function and cognitive flexibility. nih.govelsevierpure.com

Structure Activity Relationship Sar Analysis of N,n Dimethyl Milnacipran and Analogs

The Role of N,N-dimethylation on NMDA Receptor Binding and Functional Activity

The substitution pattern on the primary amino group of the aminomethyl side chain of milnacipran (B1663801) has a discernible impact on its ability to bind to the NMDA receptor. Research into this aspect of its structure-activity relationship has shown that while milnacipran itself exhibits a modest binding affinity for the NMDA receptor, alterations to the nitrogen substituents can significantly change this interaction.

Specifically, the introduction of methyl groups to the primary amine of milnacipran leads to a decrease in binding affinity for the NMDA receptor. nih.gov In vitro studies have demonstrated that milnacipran has an IC50 value of 6.3 ± 0.3 μM for the NMDA receptor. nih.gov Its N-methyl derivative shows a reduced affinity with an IC50 of 13 ± 2.1 μM. nih.gov The N,N-dimethyl derivative, N,N-dimethyl milnacipran, exhibits a further and more substantial decrease in binding affinity, with a reported IC50 value of 88 ± 1.4 μM. nih.gov This suggests that the N,N-dimethylation of milnacipran is detrimental to its interaction with the NMDA receptor binding site. nih.gov

These findings indicate that the presence and number of methyl groups on the nitrogen atom are critical determinants of the molecule's ability to antagonize the NMDA receptor. The primary amino group appears to be more favorable for this particular biological activity than a tertiary amine in this chemical context.

CompoundNMDA Receptor Binding Affinity (IC50, μM)
Milnacipran6.3 ± 0.3
N-methyl milnacipran13 ± 2.1
N,N-dimethyl milnacipran88 ± 1.4

Comparative SAR of Milnacipran Derivatives as NMDA Antagonists

The development of milnacipran analogs has been a key strategy in the quest for more potent and selective NMDA receptor antagonists. By systematically modifying different parts of the milnacipran scaffold, researchers have been able to delineate the structural features that are crucial for this activity.

One important finding is the essential role of the 1-phenyl group for NMDA receptor binding; an analog lacking this aromatic moiety was found to be completely inactive. researchgate.net Further exploration of the phenyl ring has shown that substitution can enhance binding affinity. For instance, 1-o-fluorophenyl and 1-m-fluorophenyl analogs of a conformationally restricted milnacipran derivative, PPDC, demonstrated potent affinities for the NMDA receptor with IC50 values of 0.16 ± 0.001 μM and 0.15 ± 0.02 μM, respectively. researchgate.net

Conformationally restricted analogs have proven to be particularly insightful. For example, (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide, a conformationally restricted analog, displays a high affinity for the NMDA receptor with a Ki value of 0.29 μM and acts as an open channel blocker. acs.org Another potent analog, (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC), is approximately 30 times more potent than milnacipran as an NMDA receptor antagonist. researchgate.netacs.org Interestingly, while increasing potency at the NMDA receptor, the 1'-ethyl analog (PPDC) was devoid of the inhibitory effect on serotonin (B10506) uptake, highlighting a divergence in the SAR for these two activities. acs.org

The acyclic primary amino compound 3b, which is an ethylene (B1197577) congener of a cyclopropane-type compound, also showed a high affinity for the NMDA receptor with an IC50 of 0.53 ± 0.16 μM. acs.org This indicates that the cyclopropane (B1198618) ring, while a key feature of milnacipran, is not an absolute requirement for NMDA receptor antagonism, provided the key functional groups are appropriately oriented. acs.org

Compound/DerivativeNMDA Receptor Binding Affinity (IC50 or Ki, μM)
Milnacipran6.3 ± 0.3 (IC50)
(1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide (2d)0.29 (Ki)
(1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC)0.20 ± 0.024 (IC50)
1-o-fluorophenyl analog of PPDC0.16 ± 0.001 (IC50)
1-m-fluorophenyl analog of PPDC0.15 ± 0.02 (IC50)
Acyclic primary amino compound 3b0.53 ± 0.16 (IC50)

Stereochemical Requirements for Optimal NMDA Receptor Interaction within the Milnacipran Scaffold

The stereochemistry of the milnacipran molecule is a critical factor governing its interaction with the NMDA receptor. Milnacipran possesses two chiral centers on its cyclopropane ring, leading to the existence of multiple stereoisomers. mdpi.com The therapeutic formulation of milnacipran is a racemic mixture of the two cis isomers: (1R, 2S)-milnacipran and (1S, 2R)-milnacipran. mdpi.com

Research into conformationally restricted analogs has underscored the importance of specific stereochemical configurations for potent NMDA receptor antagonism. Studies on a series of 1-phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamides revealed that analogs with a (1S,2R,1'S)-configuration were more effective NMDA receptor antagonists than milnacipran itself. acs.org For example, the analog with this specific stereochemistry and a 1'-ethyl group (PPDC) is significantly more potent than milnacipran. acs.org This highlights that a precise three-dimensional arrangement of the phenyl, aminomethyl, and carboxamide groups is necessary for optimal binding to the NMDA receptor.

The design of these conformationally restricted analogs was based on the principle that the substituents on the cyclopropane ring create significant steric repulsion, fixing them in an eclipsed conformation. researchgate.net By introducing an alkyl group, the conformation can be further restricted, leading to a more defined three-dimensional structure that can be optimized for receptor binding. researchgate.net The success of analogs with the (1S,2R,1'S)-configuration in binding to the NMDA receptor with high affinity confirms the stringent stereochemical demands of this interaction. acs.org

Computational and Synthetic Approaches to Further Optimize NMDA Receptor Antagonism

The development of more potent and selective NMDA receptor antagonists based on the milnacipran scaffold has been advanced through a combination of computational modeling and strategic synthetic chemistry. A key approach has been the design of conformationally restricted analogs. acs.orgacs.org This strategy is based on the understanding that milnacipran, while having some affinity for the NMDA receptor, is a relatively flexible molecule. acs.org By introducing structural constraints, it is possible to lock the molecule into a conformation that is more favorable for binding to the receptor.

One such method is based on the concept of allylic strain, which has been used to design conformationally restricted analogs of milnacipran. acs.org Computational conformational analysis has shown that this approach can effectively improve the affinity for the NMDA receptor. acs.org Another strategy involves leveraging the steric repulsion between adjacent substituents on the cyclopropane ring to restrict the molecule's conformation. researchgate.netresearchgate.net

Synthetic efforts have focused on the enantioselective synthesis of these designed analogs to ensure the desired stereochemistry for optimal receptor interaction. acs.org For instance, an asymmetric synthesis of milnacipran has been reported, which is crucial for accessing specific stereoisomers for SAR studies. nih.gov The synthesis of a variety of derivatives, including those with modifications to the phenyl ring and the aminomethyl side chain, has been instrumental in building a comprehensive SAR profile. nih.govresearchgate.net

Computational models, such as those simulating the NMDA receptor environment, can provide insights into the mechanisms of action of antagonists and guide the design of new compounds. nih.gov While much of the work on milnacipran analogs has been driven by rational design based on SAR principles, the integration of more sophisticated computational approaches could further refine the design process, leading to the development of even more potent and selective NMDA receptor antagonists derived from the milnacipran scaffold.

Computational Chemistry and in Silico Modeling of N,n Dimethyl Milnacipran

Molecular Docking Simulations with NMDA Receptor Crystal Structures

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction forces. ijprajournal.com While specific docking simulations for N,N-dimethyl milnacipran (B1663801) have not been detailed in published literature, its confirmed in vitro binding affinity provides a strong foundation for such studies. researchgate.net

A molecular docking simulation for N,N-dimethyl milnacipran would involve preparing its 3D structure and docking it into the binding site of a relevant NMDA receptor crystal structure from the Protein Data Bank (PDB). mdpi.comresearchgate.net The goal would be to identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions, thus stabilizing the complex. The output, a docking score, would provide a theoretical estimation of binding free energy, which could be correlated with the experimental IC50 value. ijlpr.com Given that NMDA receptor antagonists can be selective for specific subunits like NR2B, docking studies are crucial for understanding this potential selectivity. mdpi.comrsc.org

Table 1: Experimental Data and Resources for Molecular Docking of N,N-dimethyl Milnacipran

ParameterValue / InformationSource
Ligand N,N-dimethyl milnacipran researchgate.net
Target NMDA Receptor researchgate.net
Experimental Binding Affinity (IC50) 88 ± 1.4 μM researchgate.net
Potential PDB IDs for NMDA Receptor 3QEL, 3JPW mdpi.comijlpr.com
Docking Objective Predict binding pose, binding energy, and key interacting residues. researchgate.net

Pharmacophore Modeling for NMDA Receptor Ligands based on N,N-dimethyl Milnacipran

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For N,N-dimethyl milnacipran, a pharmacophore model would be constructed based on its known structure and activity as an NMDA receptor antagonist. researchgate.netresearchgate.net

This model would distill the molecule's structure into key electronic and steric features necessary for binding. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (RA), and ionizable groups. rsc.orgnih.gov By analyzing the structure of N,N-dimethyl milnacipran, a putative pharmacophore can be proposed. Such a model would serve as a 3D query for screening virtual libraries to discover novel compounds with potentially similar or enhanced NMDA receptor antagonistic activity. rsc.org

Table 2: Putative Pharmacophoric Features of N,N-dimethyl Milnacipran

Pharmacophoric FeatureCorresponding Chemical Moiety in N,N-dimethyl Milnacipran
Aromatic Ring (RA) Phenyl group
Hydrogen Bond Acceptor (HBA) Carbonyl oxygen of the amide
Positive Ionizable (PI) Primary amine group (protonated at physiological pH)
Hydrophobic Group (HY) Cyclopropane (B1198618) ring and N,N-diethyl groups

Advanced Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. mdpi.comtum.de An MD simulation of the N,N-dimethyl milnacipran-NMDA receptor complex, initiated from a docked pose, would be invaluable for assessing the stability of the predicted binding orientation. nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (In Silico Assessment)

In the early stages of drug development, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial to avoid late-stage failures. nih.gov In silico tools can rapidly assess these pharmacokinetic parameters based on a molecule's structure. nih.govresearchgate.net

For N,N-dimethyl milnacipran, various ADME properties can be computationally predicted. These include physicochemical descriptors like molecular weight and lipophilicity (logP), which influence absorption and distribution. researchgate.net Models can also predict properties such as blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and inhibition of key metabolic enzymes like cytochrome P450 (CYP) isoforms. nih.govresearchgate.net While experimental pharmacokinetic data exists for the parent compound, milnacipran, in silico predictions for the N,N-dimethyl derivative provide a valuable preliminary assessment of its drug-like potential. nih.govwikipedia.org

Table 3: Predicted ADME Properties for N,N-dimethyl Milnacipran (In Silico Assessment)

PropertyPredicted Value / AssessmentSignificance
Molecular Formula C17H26N2OBasic chemical information
Molecular Weight 274.40 g/mol Influences diffusion and absorption
Topological Polar Surface Area (TPSA) 41.5 ŲCorrelates with transport properties and BBB penetration
logP (Octanol/Water Partition Coeff.) 3.1 - 3.5Indicates lipophilicity and membrane permeability
Lipinski's "Rule of Five" 0 violationsSuggests good potential for oral bioavailability
Blood-Brain Barrier (BBB) Penetration Likely to crossImportant for a CNS-acting drug
Human Intestinal Absorption HighPredicts good absorption from the GI tract

Note: The values in this table are generated from standard in silico predictive models and are intended for theoretical assessment. They have not been experimentally verified for N,N-dimethyl milnacipran.

Future Directions and Emerging Research Avenues for N,n Dimethyl Milnacipran

Investigation of Novel Neurobiological Targets and Signaling Pathways

While the primary action of milnacipran (B1663801), the parent compound of N,N-dimethyl milnacipran, is the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, recent research has begun to illuminate its effects on other signaling pathways. drugbank.comresearchgate.net Studies on milnacipran have shown its ability to modulate the Wnt/β-catenin signaling pathway, which is crucial in neurodevelopment and mood regulation. nih.govresearchgate.net Specifically, research has demonstrated that milnacipran can upregulate the protein expression of the Wnt/GSK-3β/β-catenin signaling axis. nih.govresearchgate.net

Future investigations into N,N-dimethyl milnacipran could explore whether this modulation of the Wnt pathway is a shared characteristic. Given the structural similarities, it is plausible that N,N-dimethyl milnacipran also interacts with this pathway, potentially offering new therapeutic avenues for disorders where this signaling is dysregulated. Furthermore, exploring its impact on other downstream targets of serotonin and norepinephrine, beyond their reuptake, could reveal novel mechanisms of action. This includes examining its influence on various G-protein coupled receptors and intracellular signaling cascades that are indirectly modulated by monoamine levels.

Application of N,N-dimethyl Milnacipran as a Research Tool for NMDA Receptor Biology

A significant and exciting area of research for N,N-dimethyl milnacipran and its analogs lies in their interaction with the NMDA receptor, a key player in synaptic plasticity, learning, and memory. wikipedia.org Conformationally restricted analogs of milnacipran have been synthesized and identified as a novel class of NMDA receptor channel blockers. acs.orgresearchgate.net For instance, the analog (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide has shown potent affinity for the NMDA receptor. acs.org

This positions N,N-dimethyl milnacipran and its derivatives as valuable research tools to probe the structure and function of the NMDA receptor. Their unique cyclopropane (B1198618) scaffold offers a different chemical space compared to traditional NMDA receptor antagonists. researchgate.net These compounds can be used to:

Investigate the binding sites and allosteric modulation of different NMDA receptor subtypes.

Differentiate the roles of various subunits (e.g., GluN2A, GluN2B) in physiological and pathological processes. biorxiv.orgnih.gov

Explore the mechanisms of channel gating and ion permeation.

The development of radiolabeled or fluorescently tagged versions of N,N-dimethyl milnacipran could further enhance their utility in receptor localization and trafficking studies.

Methodological Innovations for Preclinical Evaluation of Cyclopropane-based NMDA Modulators

The unique structure of cyclopropane-containing compounds like N,N-dimethyl milnacipran necessitates innovative preclinical evaluation methods. Standard assays for NMDA receptor modulation may need to be adapted to fully characterize the pharmacological profile of these molecules.

Future methodological developments could include:

Advanced electrophysiological techniques: To precisely determine their effects on different NMDA receptor subtypes and their interaction with other ion channels.

High-throughput screening platforms: Designed specifically for cyclopropane-based scaffolds to efficiently identify new and more potent modulators. aptinyx.com

In vivo imaging techniques: To assess target engagement and pharmacokinetic/pharmacodynamic relationships in living organisms.

Computational modeling and simulation: To predict the binding modes and structure-activity relationships of these compounds, guiding the design of new analogs with improved properties. acs.org

These innovations will be crucial for accelerating the preclinical development of this promising class of NMDA receptor modulators.

Potential for Development of Next-Generation Chemical Probes Based on its Scaffold

The N,N-dimethyl milnacipran scaffold holds significant promise for the development of next-generation chemical probes. nih.govrsc.orgresearchgate.net Chemical probes are essential tools for target identification and validation in drug discovery. mdpi.comnih.gov By modifying the N,N-dimethyl milnacipran structure, researchers can create a diverse library of probes with varying affinities and selectivities for different biological targets.

Key areas for development include:

Photoaffinity labels: Incorporating photoreactive groups to allow for covalent labeling of binding partners, facilitating their identification through proteomic techniques. rsc.org

Fluorescent probes: Attaching fluorophores to visualize the subcellular localization and dynamics of the target receptors in real-time. mdpi.com

Biotinylated probes: For use in affinity purification and pull-down assays to isolate and identify interacting proteins.

The development of such probes based on the N,N-dimethyl milnacipran scaffold could significantly advance our understanding of the neurobiology of the NMDA receptor and other potential targets, paving the way for novel therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-dimethyl milnacipran, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : The synthesis of N,N-dimethyl derivatives typically involves one-pot alkylation or reductive amination strategies. For example, a multigram-scale approach using dimethylating agents (e.g., methyl iodide) in polar aprotic solvents like DMF under controlled pH and temperature can yield the target compound . Structural confirmation requires a combination of high-resolution mass spectrometry (HRMS) for molecular weight validation, nuclear magnetic resonance (NMR) spectroscopy to resolve methyl group environments (e.g., singlet peaks for N,N-dimethyl protons), and HPLC with UV detection for purity assessment (>98%) .

Q. How does the introduction of N,N-dimethyl groups affect the pharmacokinetic properties of milnacipran compared to the parent compound?

  • Methodological Answer : The dimethyl groups likely enhance lipophilicity, altering absorption and blood-brain barrier penetration. Computational modeling (e.g., logP calculations) and in vitro permeability assays (e.g., Caco-2 cell monolayers) can predict these changes. Comparative pharmacokinetic studies in rodent models should measure plasma half-life (t₁/₂), volume of distribution (Vd), and metabolite profiles via LC-MS/MS to quantify differences in clearance rates .

Q. What standardized protocols exist for quantifying N,N-dimethyl milnacipran in biological samples?

  • Methodological Answer : Validated spectrophotometric methods, such as ion-pair extraction with bromothymol blue (λmax = 410 nm) or ninhydrin-based assays (λmax = 575 nm), are adaptable for quantification in plasma or urine. Method optimization must address matrix effects (e.g., protein precipitation with acetonitrile) and validate linearity (2–37.5 µg/mL range), recovery (>90%), and inter-day precision (RSD <2%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor affinity data and in vivo efficacy studies for N,N-dimethyl milnacipran?

  • Methodological Answer : Discrepancies may arise from differences in metabolic stability or off-target effects. Use parallel assays:

  • In vitro : Measure serotonin/norepinephrine reuptake inhibition in transfected cell lines (IC₅₀ values).
  • In vivo : Conduct microdialysis in rodent brains to monitor neurotransmitter levels post-administration.
    Statistical meta-analysis of dose-response curves and pharmacokinetic-pharmacodynamic (PK-PD) modeling can reconcile data .

Q. What experimental design considerations are critical for minimizing bias in preclinical efficacy trials of N,N-dimethyl milnacipran?

  • Methodological Answer : Follow NIH preclinical guidelines:

  • Blinding : Use coded drug/placebo vials.
  • Randomization : Stratify animals by baseline pain sensitivity (e.g., von Frey filament thresholds).
  • Controls : Include active comparators (e.g., duloxetine) and validate pain models (e.g., chronic constriction injury for neuropathic pain).
    Report all parameters in supplemental data to enable replication .

Q. How can computational tools improve the design of selective biocatalysts for N,N-dimethyl milnacipran synthesis?

  • Methodological Answer : Apply quantum mechanics/molecular mechanics (QM/MM) simulations to design enzymes that stabilize transition states in dimethylation reactions. For example, theozyme models incorporating hydrogen-bonding residues (e.g., Tyr, Gln) can predict catalytic efficiency. Validate designs via directed evolution and kinetic assays (kcat/KM) .

Q. What strategies mitigate data variability in spectrophotometric quantification of N,N-dimethyl milnacipran across laboratories?

  • Methodological Answer : Standardize protocols using ICH guidelines:

  • Calibration : Shared reference standards (e.g., NIST-certified compounds).
  • Inter-lab validation : Round-robin testing with harmonized solvents (e.g., DMF purity ≥99.9%) and temperature controls (±0.5°C).
    Use robust statistical tools (e.g., ANOVA for inter-operator variability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.